The Role of Orange G in Polychromatic Histological Staining: A Technical Guide
The Role of Orange G in Polychromatic Histological Staining: A Technical Guide
A Note on Nomenclature: The term "Fast Orange" is not a standard designator for a recognized histological stain. It is highly probable that this refers to Orange G , a widely utilized acidic dye in various polychromatic staining techniques. This guide will focus on the properties and applications of Orange G.
Orange G (Acid Orange 10, C.I. 16230) is a synthetic azo dye indispensable in histology and cytology for its role as a cytoplasmic counterstain.[1][2] Its relatively small molecular size allows it to penetrate tissues readily, staining smaller or less permeable elements that larger dye molecules cannot.[3] This characteristic is fundamental to the differential staining seen in trichrome and Papanicolaou methods. This technical guide provides an in-depth overview of Orange G's applications, mechanism of action, and detailed protocols for its use in key histological procedures.
Core Properties and Mechanism of Action
Orange G is an anionic acid dye that binds to basic (acidophilic) tissue components, such as the cytoplasm, muscle, and erythrocytes.[4][5] In the acidic conditions of most staining protocols, basic amino groups in tissue proteins become protonated (positively charged), facilitating electrostatic binding with the negatively charged sulfonate groups of the Orange G molecule.
The key to its utility in polychromatic staining lies in sequential dye application and the use of polyacids like phosphotungstic acid (PTA) or phosphomolybdic acid (PMA).[3] In methods like Mallory's and Masson's trichrome, a red dye is first applied, staining most acidophilic structures. Subsequently, a polyacid is used. This large molecule is believed to act as a "dye-remover" with a high affinity for collagen, displacing the initial red dye from the collagen fibers.[3][6] Orange G, being a smaller molecule, is then used to stain structures that were not cleared by the polyacid and are too dense for the final, larger blue or green dye to penetrate, such as erythrocytes and keratin.[4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Orange G for histological applications.
| Property | Value | References |
| C.I. Number | 16230 | [2] |
| C.I. Name | Acid Orange 10 | [2] |
| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 452.38 g/mol | [1] |
| Absorption Maximum (λmax) | 472-480 nm | [2] |
| Solubility in Water | 10.86% | [2] |
| Solubility in Ethanol (B145695) | 10.86% | [2] |
| Typical Concentration (OG-6) | 0.3% w/v Orange G | [7] |
| Typical Concentration (Mallory's) | 2% w/v Orange G (in a combined solution) | [8] |
Experimental Protocols
Detailed methodologies for three key staining procedures utilizing Orange G are provided below.
Mallory's Trichrome Stain
This method is particularly useful for visualizing connective tissue, differentiating collagen from muscle.[9]
Staining Results:
Experimental Protocol:
-
Deparaffinize sections and bring to distilled water.
-
Stain in 0.5% Acid Fuchsin solution for 1-5 minutes.
-
Rinse in distilled water.
-
Treat with 1% Phosphomolybdic Acid for 1-2 minutes to decolorize collagen.[4]
-
Rinse briefly in distilled water.
-
Counterstain in a solution of Orange G (2%) and Aniline Blue (0.5%) in 100 mL of distilled water for 10-20 minutes.[8]
-
Rinse in distilled water.
-
Dehydrate rapidly through 95% ethanol, absolute ethanol, and clear in xylene.
-
Mount with a resinous medium.
Masson's Trichrome Stain
A widely used method to differentiate collagen and muscle fibers, particularly in pathologies like cirrhosis and in muscular dystrophy studies.[3]
Staining Results:
-
Nuclei: Black/Dark Purple
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen, Mucin: Blue or Green (depending on the counterstain used)[11]
Experimental Protocol:
-
Deparaffinize sections and rehydrate to water.
-
For formalin-fixed tissues, it is recommended to re-fix in Bouin's solution for 1 hour at 56-60°C to enhance staining, then wash in running tap water until the yellow color is gone.[11]
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 5-10 minutes.
-
Wash in running tap water for 5-10 minutes, then rinse in distilled water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate with a 5% solution of phosphotungstic acid and/or phosphomolybdic acid for 10-15 minutes, or until collagen is decolorized.
-
Without rinsing, transfer to a 2.5% Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Papanicolaou (PAP) Stain
A polychromatic staining method crucial for cytological preparations, especially in the screening of cervical cancer (Pap smear). Orange G is a component of the OG-6 counterstain, which specifically stains keratin.[7]
Staining Results:
-
Nuclei: Blue/Black
-
Keratinized Cells: Orange[7]
-
Superficial Squamous Cells: Pink/Red
-
Intermediate and Parabasal Cells: Blue/Green
Experimental Protocol (OG-6 and EA-50/36):
-
Fix smears (e.g., in 95% ethanol for 15 minutes).
-
Rinse in graded alcohols and then in distilled water.
-
Stain nuclei with Harris' or Gill's hematoxylin for 1-3 minutes.
-
Rinse in tap water and "blue" the nuclei using Scott's tap water substitute or a weak alkaline solution.
-
Rinse in water, then dehydrate through graded alcohols to 95% ethanol.
-
Stain with OG-6 solution (typically 0.3% Orange G with 0.015% phosphotungstic acid in 95% ethanol) for 1-2 minutes.[7]
-
Rinse in two changes of 95% ethanol.
-
Counterstain with EA solution (e.g., EA-36 or EA-50, containing Eosin Y, Light Green SF, and Bismarck Brown in alcohol with phosphotungstic acid) for 2-4 minutes.[12][13]
-
Rinse in three changes of 95% ethanol.
-
Dehydrate with absolute alcohol, clear in xylene, and mount.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Orange G - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. Trichrome staining - Wikipedia [en.wikipedia.org]
- 4. bio-optica.it [bio-optica.it]
- 5. Orange G 1 %, aqueous [morphisto.de]
- 6. stainsfile.com [stainsfile.com]
- 7. microxpress.in [microxpress.in]
- 8. researchgate.net [researchgate.net]
- 9. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]
- 10. Mallory's trichrome stain Clinisciences [clinisciences.com]
- 11. IN FOCUS: Masson’s trichrome – but which one? | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stainsfile.com [stainsfile.com]
